6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
IUPAC Name |
6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHKSSIDKTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzyl Precursors
The initial step involves synthesizing the halogenated benzyl compounds, specifically introducing iodine and chlorine onto the benzyl moiety.
| Step | Reagents & Conditions | Description |
|---|---|---|
| Halogenation | Iodination using iodine (I₂) with an oxidizing agent (e.g., HNO₃ or ICl) | Selectively introduces iodine at the desired position on the benzyl ring. |
| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS) in a suitable solvent | Introduces chlorine atom at the ortho or para position relative to existing substituents. |
Note: The halogenation steps are optimized to prevent over-halogenation and ensure regioselectivity, often performed under controlled temperature and inert atmosphere.
Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)
This critical step couples the halogenated benzyl intermediates with suitable boronic acids or esters to form the core structure.
| Reagents | Conditions | Description |
|---|---|---|
| Palladium catalyst (e.g., Pd2(dba)3) | 60°C in dry dioxane or toluene | Facilitates the cross-coupling between aryl halides and boronic acids. |
| Xantphos or similar phosphine ligands | Enhances catalyst stability and reactivity. | |
| Base (e.g., Cs₂CO₃) | 60°C | Promotes transmetalation and coupling efficiency. |
Research Data: A study demonstrated the effectiveness of this method, achieving yields around 62% for similar compounds under optimized conditions.
Cyclization to Form the Dioxine Ring
Following the coupling, cyclization is performed to generate the dihydrobenzo[b]dioxine core.
| Reagents | Conditions | Description |
|---|---|---|
| Acidic or basic catalysts | Elevated temperatures (~120°C) | Induces intramolecular cyclization to form the fused dioxine ring. |
| Solvent | Dioxane or DMF | Provides a suitable medium for cyclization. |
Note: The cyclization step often follows the coupling, with reaction times ranging from 12 to 48 hours to ensure complete ring formation.
Specific Research Findings and Data
One-Pot O-Alkylation/N-Arylation Tandem Reaction
A notable method involves a palladium-catalyzed one-pot process combining O-alkylation and N-arylation, which simplifies the synthesis pathway:
- Reagents: Benzyl bromide, solid Cs₂CO₃, Pd₂(dba)₃, Xantphos, dry dioxane.
- Conditions: Heating at 60°C for initial O-alkylation, followed by cyclization at 120°C.
- Yield: Up to 62% for related compounds, indicating high efficiency.
Data Table Summarizing Synthesis Parameters
| Entry | Starting Material | Halogenated Intermediate | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxime derivatives | o-Iodobenzyl bromide | 48 h | 60°C / 120°C | 62 | One-pot tandem process |
| 2 | Benzyl halides | Chlorinated derivatives | 48 h | 60°C / 120°C | 35 | Similar conditions, different halogen |
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to improve yield, safety, and reproducibility. High-purity reagents, rigorous control of temperature and atmosphere, and efficient purification techniques such as chromatography or recrystallization are standard.
Notes and Precautions
- Halogenation steps require careful temperature control to prevent over-halogenation.
- Catalyst handling must adhere to safety protocols due to toxicity and sensitivity.
- Purification often involves chromatography or recrystallization to achieve pharmaceutical-grade purity.
- Reaction monitoring via TLC, NMR, and mass spectrometry ensures reaction completeness and product integrity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities. The halogenated structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of dioxins can exhibit significant pharmacological effects, including anti-cancer properties and modulation of enzyme activity.
Case Study: Anticancer Activity
A study explored the cytotoxic effects of halogenated dioxins on cancer cell lines. Results showed that compounds with similar structures could induce apoptosis in specific cancer cells, suggesting a pathway for therapeutic applications.
Environmental Science
As a member of the dioxin family, this compound's environmental persistence and toxicity are critical areas of research. Studies focus on its behavior in ecosystems and its potential impact on human health through bioaccumulation.
Environmental Impact Analysis
Research has demonstrated that dioxins can accumulate in the food chain, leading to increased concentrations in top predators. This raises concerns about the long-term ecological effects and necessitates monitoring programs.
Chemical Synthesis
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations.
Synthetic Applications
The compound can undergo reactions such as oxidation and reduction, making it valuable in synthetic organic chemistry. For instance, it can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures.
Uniqueness and Potential
The specific substitution pattern of chlorine and iodine atoms in this compound distinguishes it from other dioxins. This uniqueness may influence its reactivity and interactions with biological systems, providing avenues for targeted research and application.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The presence of halogens in the molecule allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The presence of iodine and chlorine in the target compound may enhance lipophilicity and influence target binding compared to non-halogenated analogs (e.g., ethyl carboxylate derivatives in ).
- Symmetry vs. Asymmetry : Symmetric N,N′-diarylsulfonamides (e.g., Analogue 3) exhibit moderate activity, while asymmetric modifications (e.g., lactam in Analogue 52) can retain or enhance potency, depending on stereochemistry .
- Functional Groups : Lactamization () and benzothiazole incorporation () demonstrate that electron-withdrawing or aromatic substituents improve target engagement, likely through π-π interactions or hydrogen bonding.
Physicochemical Properties
- Molecular Weight : Most analogs fall within 300–500 Da, adhering to Lipinski’s rules for druglikeness. The target compound (MW ≈ 445.6 g/mol) aligns with this trend.
Biological Activity
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic organic compound belonging to the dioxin class, characterized by its complex structure featuring halogenated benzyl groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.61 g/mol. The presence of chlorine and iodine atoms contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Its halogenated structure allows it to participate in biochemical pathways that may influence cellular processes such as apoptosis, proliferation, and inflammation.
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, related dioxins have shown the ability to induce apoptosis in various cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
- Antimicrobial Properties : The presence of halogen substituents is often linked to enhanced antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against bacteria and fungi, showing promising results.
Comparative Analysis with Related Compounds
To understand the significance of this compound in biological contexts, it is useful to compare it with other well-studied dioxins:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | TCDD | Highly toxic; disrupts endocrine function |
| PCDFs (Polychlorinated dibenzofurans) | PCDFs | Persistent environmental pollutants; carcinogenic properties |
| This compound | Compound | Potential anticancer and antimicrobial activities |
Case Studies and Research Findings
- Cytotoxicity Assessment : In a recent study evaluating various halogenated compounds for cytotoxic effects on HepG2 (human liver cancer) cells, this compound demonstrated significant cytotoxicity at higher concentrations (up to 2000 µM), suggesting its potential as an anticancer agent.
- Antimicrobial Evaluation : A series of experiments conducted on structurally similar compounds revealed that those with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar antimicrobial efficacy.
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, 80°C, 4h | >90% | |
| Benzylation | DCM, DMF, RT, 3h | 49–70% |
Q. Methodological Tips :
- Monitor reaction progress via TLC or NMR to avoid over-chlorination.
- Use inert atmospheres to prevent hydrolysis of intermediates.
How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Level : Basic
Answer :
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.24 ppm (dioxane methylene protons) and δ 7.05–6.79 ppm (aromatic protons) confirm the core structure .
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and iodobenzyl carbons (δ ~95 ppm for C-I) .
- X-ray Crystallography : Resolves regiochemistry (e.g., crystal packing of dioxane rings, as seen in related compounds ).
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.24 (s, 4H, dioxane CH₂) | |
| ¹³C NMR | δ 170.2 (C=O) |
Q. Methodological Tips :
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent interference.
- For crystallography, slow evaporation from EtOAc/hexane mixtures improves crystal quality .
What structure-activity relationship (SAR) strategies enhance the biological activity of derivatives targeting receptors like 5-HT1A or GPX4?
Level : Advanced
Answer :
Key SAR insights from analogous compounds include:
Q. Table 3: SAR Trends in Analogues
| Modification | Biological Target | Activity (AC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 2,6-Difluorophenyl | 5-HT1A | 65 nM | |
| Dihydrodioxine Core | GPX4 | 86 nM |
Q. Methodological Tips :
- Use computational docking (e.g., AutoDock) to predict binding poses before synthesis.
- Prioritize substituents with Cl/I for halogen bonding in hydrophobic pockets .
How can contradictory data in pharmacological assays (e.g., FST vs. TST) be resolved when evaluating antidepressant activity?
Level : Advanced
Answer :
Discrepancies between Forced Swim Test (FST) and Tail Suspension Test (TST) results often arise from differences in:
Q. Methodological Tips :
- Include positive controls (e.g., fluoxetine) to validate assay sensitivity.
- Use multivariate analysis to account for inter-animal variability .
What computational approaches are used to model selectivity in kinase inhibitors (e.g., CDK9) based on this scaffold?
Level : Advanced
Answer :
Comparative modeling strategies include:
- Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility to predict off-target effects (e.g., CDK2 vs. CDK9 selectivity) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy vs. trifluoromethyl groups) .
Q. Methodological Tips :
- Use Schrödinger’s Maestro for homology modeling of kinase domains.
- Validate predictions with SPR (surface plasmon resonance) binding assays .
How can conflicting crystallographic and NMR data on regiochemistry be reconciled?
Level : Advanced
Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
